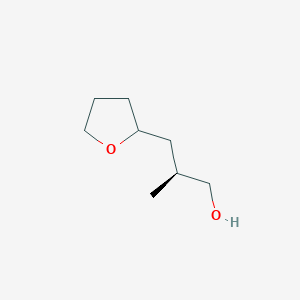
(2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol: is an organic compound that belongs to the class of secondary alcohols It features a unique structure with a methyl group and an oxolane ring attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-oxolanylpropanal with a suitable reducing agent, such as sodium borohydride, under controlled conditions to yield the desired alcohol. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of the corresponding aldehyde or ketone precursor. This method allows for large-scale production with high efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product.
化学反応の分析
Types of Reactions: (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetone.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2-Methyl-3-(oxolan-2-yl)propanal or 2-Methyl-3-(oxolan-2-yl)propanoic acid.
Reduction: 2-Methyl-3-(oxolan-2-yl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals, polymers, and other materials.
作用機序
The mechanism of action of (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
類似化合物との比較
(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol: A similar compound with a tetrahydrofuran ring instead of an oxolane ring.
2-Methyl-3-(oxolan-2-yl)butan-1-ol: A compound with an additional methyl group on the propanol backbone.
Uniqueness: (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is unique due to its specific stereochemistry and the presence of the oxolane ring, which imparts distinct chemical and biological properties. Its enantiomer, (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol, may exhibit different reactivity and biological activity, highlighting the importance of stereochemistry in chemical and biological systems.
特性
IUPAC Name |
(2S)-2-methyl-3-(oxolan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)5-8-3-2-4-10-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOASAKTOAKPAB-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














